![1H-pyrazolo[3,4-c]pyridine - 271-47-6](/images/structure/BT-337407.png) 
                            1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound characterized by a pyrazole ring fused to a pyridine ring. This compound belongs to the broader class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1H-pyrazolo[3,4-c]pyridine allows for various substitutions at different positions, leading to a wide range of derivatives with distinct properties and activities.
1H-pyrazolo[3,4-c]pyridine is classified under heterocyclic compounds due to its unique ring structure consisting of nitrogen atoms. It has been extensively studied for its pharmacological properties, particularly as a G-protein coupled receptor agonist, which makes it a subject of interest in drug discovery and development. The compound has been documented in various scientific literature, highlighting its synthesis methods, biological activities, and potential therapeutic applications .
The synthesis of 1H-pyrazolo[3,4-c]pyridine can be achieved through several methods:
The molecular structure of 1H-pyrazolo[3,4-c]pyridine features:
The chemical formula is with a molecular weight of approximately 150.15 g/mol. The compound exhibits tautomerism between its 1H and 2H forms, influencing its reactivity and interaction with biological targets .
1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions including:
The reactions can be tailored by modifying substituents on the pyrazole or pyridine rings. Reaction conditions such as temperature, solvent choice, and catalyst presence significantly impact product formation and selectivity .
The mechanism of action for 1H-pyrazolo[3,4-c]pyridine derivatives often involves:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these compounds .
1H-pyrazolo[3,4-c]pyridine has several scientific applications:
1H-Pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic system comprising fused pyrazole and pyridine rings sharing a C3–C4 bond. Its molecular formula is C₆H₅N₃, with a molecular weight of 119.13 g/mol. The pyrazole ring contains nitrogen atoms at positions 1 and 2 (adjacent to the fusion bond), while the pyridine ring features a nitrogen atom at position 4 (equivalent to position 7 in standard bicyclic numbering). This arrangement creates a bridgehead nitrogen at the fusion point, influencing electron distribution and reactivity. The core structure exhibits planarity, enabling π-conjugation across both rings. Its canonical SMILES notation is c1cc2cn[nH]c2cn1, reflecting the connectivity and tautomeric proton location [1] [3] [9].
Table 1: Atomic Connectivity in 1H-Pyrazolo[3,4-c]Pyridine
| Position | Atom Type | Hybridization | Ring System | 
|---|---|---|---|
| 1 | N | sp² | Pyrazole | 
| 2 | N | sp² | Pyrazole | 
| 3 | C | sp² | Fusion atom | 
| 4 | C | sp² | Pyridine | 
| 5 | C | sp² | Pyridine | 
| 6 | C | sp² | Pyridine | 
| 7 | N | sp² | Pyridine | 
The unsubstituted scaffold exhibits tautomerism centered on the pyrazole nitrogen atoms:
Additionally, hydroxy substituents at C4 or C6 undergo keto-enol tautomerism, forming stable pyridone derivatives (e.g., 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine), which dominate in equilibrium [2] [7].
Pyrazolopyridine isomers differ in ring fusion patterns, significantly altering properties:
Table 2: Isomeric Comparison of Key Pyrazolopyridine Systems
| Property | [3,4-b]-Isomer | [3,4-c]-Isomer | 
|---|---|---|
| Pyridine N Position | Position 2 (adjacent) | Position 4 (isolated) | 
| Known Derivatives | >300,000 | ~4,900 | 
| Drug Candidates | 14 (2 approved) | Limited research-stage | 
| Dominant Tautomer | 1H (>99%) | 1H (>99%) | 
| Synthetic Accessibility | High | Moderate (requires halogen handles) | 
Functionalization occurs at five key positions, each with distinct prevalence:
Table 3: Synthetic Modification Strategies for 1H-Pyrazolo[3,4-c]Pyridine
| Position | Reaction Type | Conditions | Application Example | 
|---|---|---|---|
| N1/N2 | Alkylation | NaH, alkyl halides (kinetic/thermodynamic control) | N-Methylation for stability | 
| C3 | Iridium borylation/Suzuki coupling | Ir(COD)OMe, B₂pin₂; Pd(dppf)Cl₂, Cs₂CO₃ | Aryl/heteroaryl introduction | 
| C5 | Buchwald–Hartwig amination | Pd₂(dba)₃, rac-BINAP, NaOtBu, THF | Aminoethyl ethers for bioactivity | 
| C7 | Directed metalation/Negishi | TMPMgCl·LiCl, −40°C; ZnCl₂, Pd catalysis | Aldehyde or biaryl incorporation | 
Vectorial functionalization strategies enable sequential derivatization. For example:
Bromination at C5 → SEM protection at N1 → Ir-catalyzed borylation at C3 → Suzuki coupling → SEM deprotection → C7 metalation/functionalization [4].
This multi-step approach emulates fragment-based drug discovery (FBDD) pathways, allowing systematic exploration of chemical space around the core scaffold [4] [5].
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1